4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Description
Chemical Structure: The compound 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS: 853723-86-1) is a thiophene derivative with multiple functional groups:
- Ethyl and methyl ester groups at positions 4 and 2, respectively.
- Amino (-NH₂) group at position 3.
- 2-Methoxy-2-oxoethyl substituent at position 3.
It is listed in commercial catalogs (e.g., CymitQuimica Ref: 3D-DJB72386) but is primarily used in research settings .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-4-19-11(15)8-6(5-7(14)17-2)9(12(16)18-3)20-10(8)13/h4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENXDSSWQXDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CC(=O)OC)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141676 | |
| Record name | 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853723-86-1 | |
| Record name | 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853723-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate (CAS No. 853723-86-1) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, focusing on its anti-tubercular properties, antiproliferative effects, and mechanisms of action based on recent studies.
Molecular Formula and Structure
- Molecular Formula : C₁₂H₁₅N₁O₆S
- Molecular Weight : 301.32 g/mol
- Structural Features : The compound contains a thiophene ring, carboxylate groups, and an amino group, which are critical for its biological activity.
Anti-Tubercular Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-tubercular activity. For instance, derivatives of indolizine with similar structural features have shown effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (MTB).
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds with ethyl ester groups showed MIC values ranging from 4 to 32 µg/mL against the H37Rv strain of MTB, indicating promising anti-tubercular potential .
- Mechanism of Action : Molecular docking studies suggest that these compounds may target enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of MTB .
Antiproliferative Effects
The compound's structural features suggest potential antiproliferative effects against various cancer cell lines. Similar compounds have been evaluated for their ability to inhibit cell growth and induce apoptosis.
Case Studies:
- Cell Line Studies : Research indicates that analogs of this compound can significantly inhibit the proliferation of MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 33 nM .
- Mechanism of Action : The antiproliferative activity is often associated with the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Tubercular | MIC: 4 - 32 µg/mL against H37Rv MTB | |
| Antiproliferative | IC₅₀: 10 - 33 nM in MCF-7 cells |
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Microtubule Destabilization : Inhibition of tubulin polymerization leading to disruption in mitotic spindle formation during cell division .
- Apoptotic Pathways : Induction of apoptosis through activation of specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
Similar compounds differ in substituents at positions 2, 4, 3, or 5 of the thiophene ring. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
Functional Group Impact
Position 3 Substituent :
- 2-Methoxy-2-oxoethyl (target compound): Introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methyl or ethyl groups .
- Methyl (): Reduces polarity, favoring lipophilic environments.
Ester Groups (Positions 2 and 4): Ethyl/Methyl (target): Balances solubility and reactivity for synthetic modifications.
Amino Group (Position 5): Free -NH₂ (target) enables nucleophilic reactions (e.g., acylation, Schiff base formation). Acetamido (): Blocks reactivity, improving metabolic stability but reducing synthetic versatility.
Research Findings and Gaps
- Synthetic Utility : Ethyl/methyl esters (target) are likely more reactive toward hydrolysis than bulkier propyl esters (), facilitating downstream modifications.
- Gaps: Limited data on the target compound’s spectral properties (NMR, IR) and exact melting point. Further studies are needed to explore its applications in drug discovery or catalysis.
Q & A
Basic: What are the key functional groups in this compound, and how do they influence its synthetic optimization?
The compound contains a thiophene core with two ester groups (ethyl and methyl carboxylates), an amino group at position 5, and a methoxy-oxoethyl substituent at position 2. These groups dictate its reactivity:
- The amino group enables nucleophilic reactions (e.g., acylations, Schiff base formations) .
- Ester moieties allow hydrolysis or transesterification under acidic/basic conditions .
- The methoxy-oxoethyl group may stabilize intermediates via hydrogen bonding during synthesis .
Methodological Insight: Optimize stepwise synthesis by prioritizing amino group protection (e.g., using Boc anhydride) before introducing the methoxy-oxoethyl side chain to avoid side reactions .
Basic: What are the standard purification techniques for this compound, and how are yields maximized?
- Chromatography: Use flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar byproducts .
- Crystallization: Recrystallize from ethanol/water (4:1) to exploit solubility differences in the dicarboxylate structure .
- Yield Maximization: Maintain inert conditions (N₂/Ar atmosphere) during esterification to prevent oxidation of the thiophene ring .
Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Contradictions often arise from tautomerism (e.g., amino group proton exchange) or solvent adducts in mass spectrometry:
- NMR: Use DMSO-d₆ to observe NH protons (δ 6.5–7.0 ppm) and confirm amino group integrity .
- HRMS: Compare experimental m/z with theoretical values (e.g., [M+H]⁺ at 287.33 for C₁₁H₁₃NO₆S) and analyze isotopic patterns to rule out adducts .
- Cross-Validation: Perform IR spectroscopy to detect carbonyl stretches (C=O at ~1700 cm⁻¹) and confirm ester functionalities .
Advanced: What strategies are effective in studying its interaction with biological targets (e.g., enzymes)?
- Molecular Docking: Use software like AutoDock Vina to model interactions between the thiophene core and enzyme active sites (e.g., kinases or proteases) .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with target proteins .
- Fluorescence Quenching: Monitor tryptophan residues in enzymes to assess conformational changes upon binding .
Advanced: How does structural modification (e.g., replacing ethyl with methyl carboxylate) alter reactivity?
- Steric Effects: Smaller methyl esters increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., aminolysis) .
- Electronic Effects: Ethyl groups provide better electron-donating stabilization for intermediates in cycloaddition reactions .
Experimental Design: Synthesize analogs via transesterification (e.g., using MeOH/H₂SO₄) and compare reaction rates in SNAr or Michael additions .
Basic: What analytical techniques are critical for confirming its stability under varying pH conditions?
- HPLC-PDA: Monitor degradation products at pH 2–12 using a C18 column (λ = 254 nm) .
- TGA/DSC: Assess thermal stability (decomposition >200°C) and identify hygroscopicity-related mass loss .
- pH-Stability Profiling: Incubate in buffered solutions (0.1 M HCl to 0.1 M NaOH) and quantify intact compound via LC-MS .
Advanced: How can computational methods predict its potential in materials science (e.g., organic electronics)?
- DFT Calculations: Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to evaluate charge transport properties .
- Bandgap Engineering: Introduce electron-withdrawing groups (e.g., nitro) to lower LUMO levels for n-type semiconductor applications .
- Morphology Prediction: Use molecular dynamics (MD) simulations to model crystal packing and thin-film uniformity .
Advanced: What experimental approaches reconcile discrepancies in biological activity data across studies?
- Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify non-linear effects (e.g., hormesis) .
- Cell Line Validation: Use multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism differences .
- Meta-Analysis: Aggregate data from structurally similar thiophenes (e.g., 5-acetamido analogs) to identify SAR trends .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE: Use nitrile gloves and goggles due to potential skin/eye irritation from amino-thiophene derivatives .
- Ventilation: Synthesize in a fume hood to avoid inhalation of volatile byproducts (e.g., ethyl acetate, sulfur oxides) .
- Waste Disposal: Neutralize acidic/basic reaction mixtures before disposal in halogenated waste containers .
Advanced: How can its regioselectivity in electrophilic substitution reactions be controlled?
- Directing Groups: The amino group at position 5 directs electrophiles (e.g., NO₂⁺) to position 2 or 4 via resonance .
- Lewis Acid Catalysis: Use AlCl₃ to stabilize transition states in Friedel-Crafts acylations at the electron-rich thiophene ring .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the methoxy-oxoethyl side chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
